2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide
Overview
Description
2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyano group, a cyclohexylidene moiety, and a dichlorophenyl group, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide typically involves the reaction of 2-cyanoacetamide with cyclohexanone and 2,4-dichloroaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows for condensation reactions with aldehydes and ketones.
Cyclization Reactions: The compound can form heterocyclic structures through cyclization reactions with appropriate reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Cyclization: Reagents like phenyl isothiocyanate in DMF/KOH.
Major Products Formed
Substitution: Formation of substituted cyanoacetamides.
Condensation: Formation of β-ketoamides or β-enaminoamides.
Cyclization: Formation of heterocyclic compounds such as thiazolidinones and thiophenes.
Scientific Research Applications
2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the dichlorophenyl moiety play crucial roles in its reactivity and biological activity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-cyanoacetamide: A simpler analog with similar reactivity but lacking the cyclohexylidene and dichlorophenyl groups.
2-cyano-2-cyclohexylidene-N-(4-methoxyphenyl)acetamide: A structurally similar compound with a methoxy group instead of dichloro groups.
Uniqueness
2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide is unique due to the presence of both the cyclohexylidene and dichlorophenyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential for diverse applications in synthetic chemistry and biomedical research .
Properties
IUPAC Name |
2-cyano-2-cyclohexylidene-N-(2,4-dichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c16-11-6-7-14(13(17)8-11)19-15(20)12(9-18)10-4-2-1-3-5-10/h6-8H,1-5H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARDQLAYLKLSGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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